molecular formula C21H18FN5O3 B2881945 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide CAS No. 899738-48-8

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2881945
CAS No.: 899738-48-8
M. Wt: 407.405
InChI Key: YSFXUXCCIDTRKL-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H18FN5O3 and its molecular weight is 407.405. The purity is usually 95%.
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Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer properties, anti-inflammatory effects, and inhibition of specific enzymes.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[3,4-d]pyrimidine core .
  • Substituents at various positions, including a 3,4-dimethylphenyl group and a 2-fluorophenoxy group .

The molecular formula is C20H19FN4O2C_{20}H_{19}FN_4O_2 with a molecular weight of approximately 367.39 g/mol. Its unique structural features contribute to its biological activity by influencing interactions with biological targets.

Biological Activities

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities. Below are key findings regarding the biological activity of this compound:

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • In vitro Studies : The compound has shown promising results against various cancer cell lines. For instance, it exhibited significant cytotoxicity in A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values in the low micromolar range .
  • Mechanism of Action : The anticancer activity is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. This includes targeting the epidermal growth factor receptor (EGFR), which is crucial for many cancers .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models of inflammation.
  • Potential Applications : These properties suggest potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureImpact on Activity
3,4-Dimethylphenyl GroupEnhances binding affinity to target proteins
2-Fluorophenoxy GroupIncreases lipophilicity and cellular uptake
Pyrazolo CoreEssential for maintaining biological activity

Case Studies

  • EGFR Inhibition : In a study focusing on EGFR inhibitors, derivatives similar to this compound were synthesized and evaluated for their anti-proliferative activities. The results indicated that modifications at the phenyl and pyrazolo positions significantly enhanced inhibitory potency against both wild-type and mutant EGFR variants .
  • Cytotoxicity Assays : In another study assessing various derivatives of pyrazolo[3,4-d]pyrimidines, this compound was found to have a comparable or superior cytotoxic effect when tested against several cancer cell lines compared to existing treatments .

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-13-7-8-15(9-14(13)2)27-20-16(10-24-27)21(29)26(12-23-20)25-19(28)11-30-18-6-4-3-5-17(18)22/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFXUXCCIDTRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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